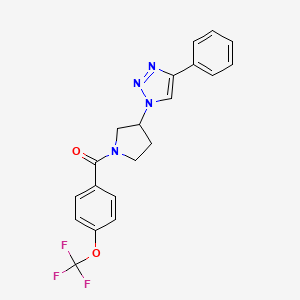

(3-(4-苯基-1H-1,2,3-三唑-1-基)吡咯啉-1-基)(4-(三氟甲氧基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be the reaction of 4-(trifluoromethoxy)benzaldehyde with phenyl hydrazine to form the corresponding hydrazone. Subsequent cyclization with p-hydroxy benzaldehyde yields the desired product. Spectral data (IR, 1H-NMR, 13C-NMR spectra, and HRMS) are used to confirm the identity of the synthesized compound .

科学研究应用

合成和结构分析

该化合物在科研中的一个关键应用是在合成和晶体结构分析领域。该化合物以及类似结构已使用各种技术(如 FTIR、NMR 光谱、质谱和 X 射线衍射)合成和表征。这些化合物可用于理解苯环硼酸酯中间体的构象和晶体学性质,这对于开发新材料和化学品至关重要 (Huang 等,2021)。

抗菌活性

另一个重要应用是探索类似化合物的抗菌特性。例如,通过缩合取代的查耳酮和异烟肼在乙酸中合成的某些衍生物已显示出有希望的抗菌活性。这些化合物(包括具有甲氧基的化合物)已显示出很高的抗菌活性,使其成为药物开发的潜在候选者 (Kumar 等,2012)。

P2X7 拮抗剂的开发

该化合物及其类似物也已在新型 P2X7 拮抗剂的开发中进行了研究。这些拮抗剂已显示出治疗情绪障碍的潜力,正如临床前试验所证明的那样。例如,某些衍生物在低剂量下已在小鼠模型中显示出强大的 P2X7 受体占据,这对于推进这些化合物进入情绪障碍治疗的临床试验至关重要 (Chrovian 等,2018)。

缓蚀研究

在材料科学领域,类似化合物的衍生物已被探索用作缓蚀剂。它们已显示出在酸性环境中防止低碳钢腐蚀的有效性。计算化学研究支持了这些发现,突出了这些化合物在工业应用中的潜力 (Ma 等,2017)。

作用机制

Target of Action

It is known that 1,2,3-triazoles, a core structure in this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that the anticancer activity of molecules containing a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzymes .

Biochemical Pathways

It is known that 1,2,3-triazoles have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Pharmacokinetics

It is known that 1,2,3-triazoles have high chemical stability, which could potentially impact their bioavailability .

Result of Action

It is known that some 1,2,3-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .

Action Environment

It is known that 1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

属性

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O2/c21-20(22,23)29-17-8-6-15(7-9-17)19(28)26-11-10-16(12-26)27-13-18(24-25-27)14-4-2-1-3-5-14/h1-9,13,16H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIRVTHHLSDZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-Dimethoxy-2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2714740.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2714742.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2714747.png)

![(1R)-1-Imidazo[1,2-a]pyridin-3-ylethanamine](/img/structure/B2714753.png)

![6-chloro-N-[3-(2,2,2-trifluoroethoxy)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2714755.png)

![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2714756.png)

![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B2714757.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)

![(2R)-3-(4-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2714762.png)